Lapaquistat-d9 Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C33H41ClN2O9 |

|---|---|

Molecular Weight |

654.2 g/mol |

IUPAC Name |

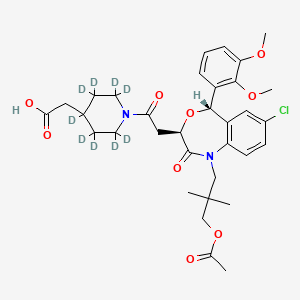

2-[1-[2-[(3R,5S)-1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl]acetic acid |

InChI |

InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1/i11D2,12D2,13D2,14D2,21D |

InChI Key |

CMLUGNQVANVZHY-LUBFGMIQSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(C1([2H])CC(=O)O)([2H])[2H])([2H])[2H])C(=O)C[C@@H]2C(=O)N(C3=C(C=C(C=C3)Cl)[C@H](O2)C4=C(C(=CC=C4)OC)OC)CC(C)(C)COC(=O)C)([2H])[2H])[2H] |

Canonical SMILES |

CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Lapaquistat-d9 Acetate

Mechanism of Action & Bioanalytical Application

Executive Summary

This technical guide delineates the dual functionality of Lapaquistat Acetate (TAK-475) as a pharmacologic agent and its isotopolog, Lapaquistat-d9 Acetate , as a critical bioanalytical tool. While the parent compound functions as a potent Squalene Synthase Inhibitor (SSI) designed to lower LDL-C without disrupting upstream isoprenoid synthesis, the deuterated analog (d9) serves as the gold-standard Internal Standard (IS) for quantifying the drug in complex biological matrices via LC-MS/MS.

Part 1: Pharmacological Mechanism of Action

Target Entity: Squalene Synthase (SQS) [EC 2.5.1.21] Pathway: Mevalonate / Cholesterol Biosynthesis

1.1 The "Isoprenoid-Sparing" Inhibition

Unlike statins (HMG-CoA reductase inhibitors), which block the mevalonate pathway early, Lapaquistat Acetate targets the first committed step of cholesterol synthesis: the reductive dimerization of two molecules of Farnesyl Pyrophosphate (FPP) to form Squalene .

-

Mechanism: Lapaquistat acts as a competitive inhibitor of SQS, binding to the active site where FPP normally docks.

-

Structural Basis: The benzoxazepine core of Lapaquistat mimics the carbocation transition state of the FPP condensation reaction.

-

Downstream Effect: By blocking Squalene formation, the synthesis of Lanosterol and subsequently Cholesterol is halted. This triggers the SREBP-2 pathway , upregulating hepatic LDL receptors and increasing clearance of plasma LDL-C.

-

Upstream Preservation (The Statin Alternative): Crucially, inhibition at this juncture preserves the pool of FPP. FPP is a vital precursor for non-sterol isoprenoids (e.g., Geranylgeranyl pyrophosphate, Ubiquinone/CoQ10) required for protein prenylation and mitochondrial function. This mechanism theoretically mitigates the myotoxicity associated with statin-induced isoprenoid depletion.

1.2 Pathway Visualization

The following diagram illustrates the specific blockade point of Lapaquistat within the cholesterol pathway.

Caption: Lapaquistat inhibits Squalene Synthase, blocking cholesterol synthesis while preserving FPP for vital non-sterol pathways (green).

Part 2: The Deuterated Standard (Lapaquistat-d9)

Chemical Identity: this compound Role: Stable Isotope Labeled Internal Standard (SIL-IS)

2.1 Why d9?

The "d9" designation typically indicates the replacement of nine hydrogen atoms with deuterium (

-

Mass Shift (+9 Da): This creates a significant mass difference from the parent drug (M+0), preventing "cross-talk" or spectral overlap in Mass Spectrometry.

-

Co-Elution: Being chemically identical (isotopolog), Lapaquistat-d9 co-elutes with Lapaquistat during chromatography.

-

Matrix Correction: It experiences the exact same matrix effects (ion suppression/enhancement) at the exact same retention time, providing the highest possible accuracy for quantification.

Part 3: Experimental Protocols

3.1 Protocol A: In Vitro Squalene Synthase Inhibition Assay

Objective: Determine the IC50 of Lapaquistat against human SQS.

Reagents:

-

Recombinant human Squalene Synthase (microsomal fraction).

-

[1-³H] Farnesyl Pyrophosphate (Radiolabeled Substrate).

-

NADPH (Cofactor).

-

Stop Solution: 10% KOH in methanol.

Workflow:

-

Preparation: Dilute Lapaquistat Acetate in DMSO (Series: 0.1 nM to 10 µM).

-

Incubation: Mix enzyme buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2), NADPH (1 mM), and [³H]-FPP (5 µM) with the test compound.

-

Reaction: Incubate at 37°C for 20 minutes.

-

Termination: Add Stop Solution to halt enzymatic activity.

-

Extraction: Extract the product (³H-Squalene) using petroleum ether.

-

Quantification: Measure radioactivity in the organic phase using Liquid Scintillation Counting (LSC).

-

Calculation: % Inhibition =

.

3.2 Protocol B: LC-MS/MS Quantification using Lapaquistat-d9

Objective: Quantify Lapaquistat in plasma for PK studies using the d9 standard.

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

-

Ionization: ESI Positive Mode (+).

-

Transitions (MRM):

-

Analyte (Lapaquistat): m/z 603.2 → 344.1

-

IS (Lapaquistat-d9): m/z 612.2 → 344.1 (Note the +9 shift in precursor, fragment may or may not shift depending on fragmentation site).

-

Step-by-Step Methodology:

-

Sample Prep (Protein Precipitation):

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 200 µL of Internal Standard Solution (this compound in Acetonitrile, 100 ng/mL).

-

Vortex for 2 minutes at high speed.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

-

Injection:

-

Transfer 100 µL of supernatant to a fresh plate.

-

Inject 5 µL into the LC-MS/MS system.

-

-

Data Analysis:

-

Construct a calibration curve plotting the Area Ratio (Analyte/IS) vs. Concentration.

-

Use 1/x² weighting for linear regression.

-

3.3 Bioanalytical Workflow Diagram

Caption: Validated workflow for Lapaquistat quantification using the d9-Acetate internal standard.

Part 4: Data Summary & Interpretation

| Parameter | Value / Observation | Relevance |

| IC50 (HepG2) | ~150 nM | Potent inhibition of cholesterol synthesis in human liver cells.[1] |

| ED50 (Rat) | 2.9 mg/kg | Effective oral dose for 50% reduction in synthesis. |

| Selectivity | >1000-fold vs. HMGR | Confirms specificity to Squalene Synthase; no off-target statin effects. |

| IS Mass Shift | +9 Da | Ensures no isotopic overlap with natural isotopes of the parent drug. |

| Active Metabolite | T-91485 | Lapaquistat acetate is a prodrug; T-91485 is the active acid form. |

Troubleshooting Note: When using Lapaquistat-d9, ensure the deuterium label is stable. Deuterium on exchangeable protons (e.g., -OH, -NH) can be lost in protic solvents. The d9-t-butyl group is non-exchangeable and highly stable, making it the preferred labeling site.

References

-

Amano, Y., et al. (2003). Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro.[1][2] British Journal of Pharmacology. Link

-

Stein, E. A., et al. (2011). Lapaquistat Acetate: Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia.[3][4][5][6] Circulation.[3] Link

-

Nishimoto, T., et al. (2007).[3] Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions.[3][4] British Journal of Pharmacology. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (General guidance for LC-MS/MS protocols). Link

Sources

- 1. | BioWorld [bioworld.com]

- 2. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

Lapaquistat-d9 Acetate: A Technical Guide for Advanced Research Applications

This guide provides an in-depth technical overview of Lapaquistat-d9 Acetate, a deuterated analog of the potent squalene synthase inhibitor, Lapaquistat Acetate. Developed for researchers, scientists, and drug development professionals, this document elucidates the core utility of this compound as a critical tool in bioanalytical and metabolic research. We will explore its mechanism of action and provide detailed, field-proven methodologies for its principal applications.

Introduction: The Significance of a Deuterated Standard

Lapaquistat Acetate was originally developed as a therapeutic agent for hypercholesterolemia.[1][2] It functions by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[3] While its clinical development was halted due to potential hepatic safety concerns, Lapaquistat Acetate and its derivatives remain valuable tools for biomedical research.[2]

The introduction of deuterium atoms into the Lapaquistat Acetate molecule to create this compound does not alter its fundamental chemical properties but increases its mass. This key difference makes this compound an ideal internal standard for quantitative analysis using mass spectrometry.

Mechanism of Action: Targeting Cholesterol Biosynthesis

Lapaquistat Acetate is a potent and selective inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase). This enzyme catalyzes the first committed step in cholesterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] By blocking this step, Lapaquistat effectively reduces the de novo synthesis of cholesterol.[1]

// Nodes AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; HMGCoA [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cholesterol [label="Cholesterol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor Node Lapaquistat [label="Lapaquistat Acetate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway AcetylCoA -> HMGCoA [label=" HMG-CoA\nsynthase"]; HMGCoA -> Mevalonate [label=" HMG-CoA\nreductase\n(Statin Target)"]; Mevalonate -> FPP [label=" Multiple\nSteps"]; FPP -> Squalene [label=" Squalene\nSynthase"]; Squalene -> Cholesterol [label=" Multiple\nSteps"];

// Inhibition Lapaquistat -> FPP [dir=none, style=dashed, color="#EA4335", arrowhead=none, penwidth=2]; Lapaquistat_point [shape=point, width=0.01, height=0.01, pos="4.5,1.1!"]; // Position near the arrow Lapaquistat -> Lapaquistat_point [style=invis]; Lapaquistat_point -> Squalene [label=" Inhibition", fontcolor="#EA4335", style=dashed, color="#EA4335", arrowhead=tee, penwidth=2]; } Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of Lapaquistat Acetate on squalene synthase.

Core Research Application 1: Internal Standard in Quantitative Bioanalysis

The primary and most critical research application of this compound is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The rationale for using a deuterated IS is to ensure the highest level of accuracy and precision in quantifying the non-deuterated analyte (Lapaquistat Acetate) in complex biological matrices such as plasma, serum, or tissue homogenates.

Causality Behind Experimental Choices:

-

Co-elution: this compound is chemically identical to Lapaquistat Acetate, ensuring it behaves similarly during chromatographic separation and co-elutes with the analyte.

-

Identical Ionization Efficiency: Both the analyte and the IS exhibit nearly identical ionization efficiency in the mass spectrometer source, which is crucial for accurate quantification.

-

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can enhance or suppress the ionization of the analyte of interest (matrix effects). Because the deuterated IS is affected by these matrix effects in the same way as the analyte, it provides a reliable means of correction.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled IS corrects for variability in sample preparation (e.g., extraction efficiency) and instrument response.

Experimental Protocol: Quantification of Lapaquistat Acetate in Plasma using LC-MS/MS

This protocol provides a robust methodology for the quantification of Lapaquistat Acetate in plasma, employing this compound as an internal standard.

Materials:

-

Lapaquistat Acetate analytical standard

-

This compound (Internal Standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Lapaquistat Acetate and this compound in DMSO or methanol.

-

Prepare a series of working standard solutions of Lapaquistat Acetate by serial dilution of the stock solution with 50:50 ACN:water to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 ACN:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound working solution (internal standard).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

The exact MRM transitions (precursor ion -> product ion) and collision energies must be optimized for the specific instrument. Based on the molecular weight of Lapaquistat Acetate (~603.1 g/mol ), hypothetical MRM transitions are provided below for illustrative purposes.

-

-

Data Presentation: Hypothetical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Lapaquistat Acetate | 604.2 | [Fragment 1] | 50 | [Optimized Value] |

| Lapaquistat Acetate | 604.2 | [Fragment 2] | 50 | [Optimized Value] |

| This compound (IS) | 613.2 | [Corresponding Fragment 1] | 50 | [Optimized Value] |

| This compound (IS) | 613.2 | [Corresponding Fragment 2] | 50 | [Optimized Value] |

-

Data Analysis:

-

Integrate the peak areas for both Lapaquistat Acetate and this compound.

-

Calculate the peak area ratio (Lapaquistat Acetate / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of Lapaquistat Acetate in unknown samples by interpolating their peak area ratios from the calibration curve.

-

// Nodes Plasma [label="Plasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_Spike [label="Spike with Lapaquistat-d9\nAcetate (Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Protein Precipitation\n(e.g., Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_MS [label="LC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Peak Area Ratio vs. Conc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantification of\nLapaquistat Acetate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Plasma -> IS_Spike; IS_Spike -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> LC_MS; LC_MS -> Data_Analysis; Data_Analysis -> Quantification; } Caption: A typical workflow for the quantification of Lapaquistat Acetate in plasma using this compound as an internal standard.

Core Research Application 2: A Tool for Studying Cholesterol Biosynthesis and Lipid Metabolism

Beyond its use as an internal standard, Lapaquistat Acetate (and by extension, its deuterated form for tracer studies) is a valuable research tool for investigating the intricacies of cholesterol biosynthesis and its impact on cellular lipid metabolism.

Expertise & Experience: By specifically inhibiting squalene synthase, researchers can induce a metabolic shift, leading to the accumulation of upstream metabolites like farnesyl pyrophosphate (FPP) and a depletion of downstream products, including cholesterol.[4] This allows for the study of the cellular consequences of these specific metabolic perturbations.

Experimental Protocol: In Vitro Investigation of Cholesterol Biosynthesis Inhibition

This protocol outlines a general procedure for treating cultured cells with Lapaquistat Acetate to study its effects on the cellular lipidome.

Materials:

-

Cultured cells (e.g., HepG2, a human liver cancer cell line commonly used for lipid metabolism studies)

-

Cell culture medium and supplements

-

Lapaquistat Acetate

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1)

-

Instrumentation for lipid analysis (e.g., LC-MS/MS, GC-MS)

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

-

Prepare a stock solution of Lapaquistat Acetate in a suitable solvent (e.g., DMSO).

-

Treat the cells with varying concentrations of Lapaquistat Acetate (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

-

-

Cell Harvesting and Lipid Extraction:

-

After treatment, wash the cells with ice-cold PBS to remove residual media.

-

Lyse the cells and extract lipids using a suitable method, such as the Bligh-Dyer or a modified Folch extraction.[5]

-

Collect the organic phase containing the lipids.

-

-

Lipid Analysis:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for the analytical platform.

-

Analyze the lipid profile using LC-MS/MS or GC-MS to identify and quantify changes in cholesterol levels and other lipid species.

-

-

Data Analysis:

-

Compare the lipid profiles of Lapaquistat Acetate-treated cells to vehicle-treated controls.

-

Look for a dose-dependent decrease in cholesterol and an accumulation of upstream precursors.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Expected Outcomes:

-

A significant reduction in cellular cholesterol levels in Lapaquistat Acetate-treated cells.

-

Potential alterations in the levels of other lipid classes as a downstream consequence of cholesterol depletion.

-

Accumulation of metabolites upstream of squalene synthase, which can be measured if appropriate analytical methods are employed.

Conclusion

This compound is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and lipid biology. Its primary role as an internal standard ensures the generation of high-quality, reliable quantitative data for its non-deuterated counterpart, Lapaquistat Acetate. Furthermore, the parent compound serves as a specific and potent inhibitor to probe the complexities of the cholesterol biosynthesis pathway, offering insights into the cellular mechanisms of lipid homeostasis. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

-

Stein, E. A., et al. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. Circulation, 123(17), 1870-1879. [Link]

-

Shiomi, M., et al. (2008). Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions. British Journal of Pharmacology, 154(5), 949–957. [Link]

-

BASi. (n.d.). Quantitative Determination Of Delta-9-thc And 11-hydroxy-delta-9-thc In Human Plasma Using Lc-ms/ms. Retrieved from [Link]

-

Jetir. (2019). Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. JETIR, 6(6). [Link]

-

Patsnap Synapse. (n.d.). Lapaquistat Acetate - Drug Targets, Indications, Patents. Retrieved from [Link]

-

Ferreirós, N. (2013). Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices. Bioanalysis, 5(21), 2713-31. [Link]

-

Lee, D. Y., & Lee, Y. J. (2011). Squalene synthase inhibitor lapaquistat acetate: could anything be better than statins? Expert Opinion on Investigational Drugs, 20(2), 275-281. [Link]

-

PubMed. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. Retrieved from [Link]

-

Thompson, G. R. (2003). Squalene synthase inhibitors. Current Opinion in Lipidology, 14(4), 389-393. [Link]

-

ClinicalTrials.gov. (2012). Efficacy of Lapaquistat Acetate on Blood Cholesterol Levels in Treating Subjects With Hypercholesterolemia. Retrieved from [Link]

-

ResearchGate. (n.d.). MRM transitions and compound-related MS parameters. Retrieved from [Link]

- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917.

-

MDPI. (2019). High-Throughput Screening of Lipidomic Adaptations in Cultured Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Validation of a Novel LC-MS-MS Method for the Separation and Differentiation of Δ8- and Δ9-Tetrahydrocannabinol Isomers and their Major Metabolites in Antemortem Whole Blood. Retrieved from [Link]

-

PubMed. (2018). Lipidomics and anti-trypanosomatid chemotherapy. Retrieved from [Link]

-

Seiki, S., & Frishman, W. H. (2009). Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia. Cardiology in review, 17(2), 70-6. [Link]

-

PubMed. (2008). Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions. Retrieved from [Link]

-

PubMed. (2018). An internal standard selection strategy for regulated bioanalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). List of MRM transitions. m/z (amu). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Chemical properties of Lapaquistat-d9 Acetate

The following technical guide is structured as a high-level monograph for analytical and medicinal chemists. It prioritizes the practical application of Lapaquistat-d9 Acetate in bioanalytical workflows, specifically LC-MS/MS quantification, while grounding the content in the compound's physiochemical identity and pharmacological context.

Role: Stable Isotope-Labeled Internal Standard (SIL-IS) Application: Bioanalytical Quantification & Pharmacokinetic (PK) Profiling

Executive Summary & Chemical Identity

This compound is the deuterated isotopologue of Lapaquistat Acetate (TAK-475), a squalene synthase inhibitor originally developed for the treatment of hypercholesterolemia. In modern drug development, this stable isotope-labeled compound serves as the "gold standard" Internal Standard (IS) for the precise quantification of Lapaquistat in complex biological matrices (plasma, serum, tissue homogenates).

Its primary utility lies in correcting for matrix effects, extraction efficiency variances, and ionization suppression/enhancement during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Physiochemical Profile

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1292841-28-1 |

| Parent Compound | Lapaquistat Acetate (TAK-475) |

| Molecular Formula | C₃₁H₃₀D₉ClN₂O₈ |

| Molecular Weight | ~612.2 g/mol (Parent: 603.1 g/mol ) |

| Isotopic Purity | ≥ 99% deuterated forms (d0 < 0.1%) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>25 mg/mL), Methanol, Acetonitrile; Practically insoluble in water.[1][2] |

| Storage | -20°C, desiccated, protected from light. |

Structural Visualization & Isotopic Labeling

The "d9" designation typically refers to the replacement of nine hydrogen atoms with deuterium. In the context of Lapaquistat, this labeling is strategically placed on metabolically stable positions—often the tert-butyl-like moieties or methoxy groups—to prevent deuterium scrambling or loss during metabolic incubation.

Figure 1: Conceptual relationship between the parent drug and its deuterated standard. The +9 Da mass shift allows for mass-resolved detection in MS/MS.

Bioanalytical Methodology (LC-MS/MS)

The following protocol outlines a robust workflow for quantifying Lapaquistat in human plasma using this compound as the Internal Standard.

The "Why" Behind the Protocol (Causality)

-

Choice of IS: A deuterated analog is preferred over structural analogs because it shares the exact chromatographic retention time and pKa as the analyte. This ensures that any ion suppression occurring at that specific retention time affects both the analyte and the IS equally, effectively canceling out the error.

-

Acidic Mobile Phase: Lapaquistat contains nitrogenous heterocycles (benzoxazepine, piperidine). An acidic pH ensures protonation (

), maximizing sensitivity in Positive Electrospray Ionization (ESI+).

Sample Preparation: Protein Precipitation

Standard Operating Procedure (SOP)

-

Thawing: Thaw plasma samples on wet ice. Vortex for 10 seconds.

-

IS Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of This compound Working Solution (500 ng/mL in 50% MeOH).

-

Critical Step: Vortex immediately. This equilibrates the IS with the matrix proteins before precipitation.

-

-

Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Reasoning: ACN is a stronger precipitant than methanol, yielding cleaner supernatants for hydrophobic drugs. Acidification helps disrupt protein binding.

-

-

Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).

Chromatographic & Mass Spectrometric Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm) | Provides hydrophobic retention for the lipophilic squalene synthase inhibitor. |

| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water | Buffer stabilizes pH; Ammonium ions prevent sodium adduct formation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution.[3] |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |

| Ionization | ESI Positive ( | Protonation of the piperidine nitrogen. |

| MRM (Analyte) | 603.1 → Fragment (e.g., 428.2) | Specific transition for Lapaquistat. |

| MRM (IS) | 612.2 → Fragment (e.g., 437.2) | Specific transition for Lapaquistat-d9 (+9 Da shift). |

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity via internal standardization.

Pharmacological Context: Mechanism of Action

Understanding the biology is crucial for interpreting PK data. Lapaquistat Acetate is a prodrug. Upon oral administration, it is hydrolyzed to its active dicarboxylic acid metabolite (T-91485).

-

Pathway: Cholesterol Biosynthesis (Downstream of HMG-CoA Reductase).[7]

-

Advantage: Unlike statins, SQS inhibition does not deplete non-sterol isoprenoids (like CoQ10), theoretically reducing myotoxicity risks.

When using this compound, researchers must be aware that if the study aims to quantify the active metabolite, a separate deuterated standard (T-91485-d9) might be required, or one must validate if Lapaquistat-d9 converts to the metabolite-d9 at the same rate as the drug in ex vivo conditions (though usually, IS is added after sampling, preventing this conversion).

Figure 3: Cholesterol biosynthesis pathway highlighting the distinct intervention point of Lapaquistat compared to statins.

Handling & Stability Guidelines

To maintain the scientific integrity of the reference material, the following "Self-Validating" storage protocols are recommended:

-

Hygroscopicity Check: Acetate salts can be hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation, which can degrade the solid or alter weighing accuracy.

-

Stock Solution Preparation:

-

Dissolve in 100% DMSO or Methanol to create a primary stock (e.g., 1 mg/mL).

-

Validation: Verify the concentration by UV absorbance if a specific extinction coefficient is known, or cross-validate against a non-deuterated standard if available.

-

-

Isotopic Exchange: Avoid storing in protic solvents (water/alcohols) at extreme pH for extended periods. While C-D bonds are generally stable, acidic conditions can sometimes catalyze exchange at specific positions (e.g., alpha to carbonyls). Store stocks in pure organic solvents at -80°C.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9864156, Lapaquistat. Retrieved from [Link]

-

Omsynth Lifesciences. this compound Product Data (CAS 1292841-28-1).[7] Retrieved from [Link]

-

Takeda Pharmaceutical Company. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor.[5][8] British Journal of Pharmacology. Retrieved from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. delta9-Tetrahydrocannabinol acetate | C23H32O3 | CID 198013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. omsynth.com [omsynth.com]

- 8. medchemexpress.com [medchemexpress.com]

Biological effects of inhibiting squalene synthase

An In-depth Technical Guide: The Biological Effects of Inhibiting Squalene Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene synthase (SQS), encoded by the FDFT1 gene, occupies a critical juncture in the isoprenoid biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene.[1][2] This unique position, downstream of the synthesis of essential non-sterol isoprenoids, makes SQS an attractive therapeutic target for hypercholesterolemia, offering a more specific intervention than HMG-CoA reductase inhibitors (statins).[3][4] Inhibition of SQS effectively lowers total and LDL cholesterol by upregulating hepatic LDL receptors, a mechanism analogous to that of statins.[5] However, the biological ramifications of SQS inhibition extend far beyond lipid modulation. By preserving the pool of upstream isoprenoids, SQS inhibitors may circumvent certain statin-associated side effects like myotoxicity.[6][7] Furthermore, emerging research has unveiled profound effects on cancer cell viability through the induction of ferroptosis, modulation of oncogenic signaling pathways, and anti-inflammatory activity.[7][8] This guide provides a comprehensive technical overview of the biochemical mechanisms, systemic effects, therapeutic potential, and experimental methodologies related to the inhibition of squalene synthase.

The Central Role of Squalene Synthase in Isoprenoid Metabolism

Overview of the Cholesterol Biosynthesis Pathway

The cholesterol biosynthesis pathway is a complex, multi-step process vital for cellular function. It produces not only cholesterol for membrane structure and steroid hormone synthesis but also a host of essential non-sterol isoprenoids. These intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for post-translational modification of proteins (prenylation), which governs the function of key signaling molecules like G-proteins.[3] The pathway's primary rate-limiting step is catalyzed by HMG-CoA reductase (HMGR), the target of statins.[4] While effective, HMGR inhibition reduces the entire downstream flux, impacting both sterol and non-sterol isoprenoid synthesis.

SQS: The Gatekeeper to Sterol Synthesis

Squalene synthase represents the final branch point in this pathway.[3] It is an endoplasmic reticulum-bound enzyme that catalyzes a two-step reductive dimerization of FPP.[2] The first reaction involves the condensation of two FPP molecules to form presqualene diphosphate (PSPP), which then undergoes a rearrangement and reduction using NADPH to yield squalene.[1] This is the first reaction exclusively dedicated to the formation of sterols.[4][9] By targeting SQS, it is theoretically possible to block cholesterol biosynthesis without affecting the production of essential non-sterol isoprenoids derived from FPP.[9]

Rationale for SQS as a Therapeutic Target

The rationale for targeting SQS is twofold:

-

Efficacy in Hypercholesterolemia : By reducing intrahepatic cholesterol synthesis, SQS inhibition leads to the upregulation of hepatic LDL receptors, which increases the clearance of LDL cholesterol from the circulation.[3][5] This provides a direct mechanism for treating hypercholesterolemia, a primary risk factor for atherosclerotic cardiovascular disease.[2][10]

-

Improved Safety Profile over Statins : Because SQS acts downstream of the branch point for non-sterol isoprenoid synthesis, its inhibition avoids the depletion of FPP and GGPP.[3] This is hypothesized to reduce the risk of side effects associated with statins, particularly myotoxicity, which may be linked to impaired isoprenoid synthesis in skeletal muscle.[6][7]

Primary Pharmacological Effect: Modulation of Lipid Homeostasis

Mechanism of Cholesterol Reduction

Similar to statins, SQS inhibitors lower circulating LDL cholesterol primarily by inducing hepatic LDL receptors.[5] The reduction in endogenous cholesterol synthesis within hepatocytes triggers a compensatory response, leading to increased expression of the LDL receptor gene. This enhances the liver's capacity to clear LDL particles from the bloodstream, thereby lowering plasma LDL-C levels.[10][11] Clinical studies have confirmed that SQS inhibitors are effective at lowering total cholesterol and LDL-C in humans.[10][12]

Clinical Evidence: A Review of Lapaquistat Acetate (TAK-475)

Lapaquistat acetate (TAK-475) is one of the most clinically advanced SQS inhibitors. Although its development was discontinued due to observations of liver toxicity in long-term animal studies, the clinical trial data provides valuable insights into the efficacy of this drug class.[3][6] Studies showed that lapaquistat effectively reduced LDL-C, both as a monotherapy and as an add-on to statin therapy.[6]

Data Presentation: Lipid-Lowering Effects of Lapaquistat Acetate

The following table summarizes the percentage change in key lipid parameters from placebo in clinical trials involving lapaquistat acetate.

| Parameter | Lapaquistat 50 mg (Monotherapy, 12 wks) | Lapaquistat 100 mg (Monotherapy, 12 wks) | Lapaquistat 50 mg (+ Statin, 24 wks) | Lapaquistat 100 mg (+ Statin, 24 wks) | Source |

| LDL-Cholesterol | -18% | -23% | -14% | -19% | [6] |

| Total Cholesterol | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | [6] |

| Triglycerides | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | [6] |

| Apolipoprotein B | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction | [6] |

Note: Data represents the additional reduction compared to placebo or statin alone.

Beyond Cholesterol: Pleiotropic Effects of SQS Inhibition

The biological consequences of SQS inhibition are not confined to lipid metabolism. The modulation of squalene and its upstream precursors has significant effects on various cellular processes.

Anti-neoplastic Properties

Many cancer cells exhibit a high dependence on the cholesterol biosynthesis pathway for membrane proliferation and signaling.[8] By disrupting sterol biosynthesis, SQS inhibitors can impair the growth and survival of cancer cells.[8][9] This has shown promise in cancers with high cholesterol dependence, such as those of the prostate and breast.[8] Furthermore, SQS activity influences the composition of lipid rafts—membrane microdomains that organize signaling molecules. By altering these rafts, SQS inhibition can suppress cancer cell invasion and metastasis.[7]

A Novel Frontier: Induction of Ferroptosis

A compelling area of recent research is the link between SQS inhibition and ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[7] Squalene itself is a potent antioxidant that protects cellular membranes from lipid peroxidation.[7] By inhibiting SQS, the resulting depletion of squalene sensitizes cells to oxidative damage and can trigger ferroptosis.[7] This mechanism is particularly relevant in certain cancer types, like anaplastic large cell lymphoma (ALCL), where silencing the FDFT1 gene to block squalene accumulation leads to ferroptotic cell death.[7]

Anti-inflammatory and Anti-atherosclerotic Effects

Chronic inflammation is a key driver of atherosclerosis. Clinical data from lapaquistat trials indicated a dose-dependent reduction in high-sensitivity C-reactive protein (hs-CRP), a marker of systemic inflammation.[6] In preclinical models, SQS inhibitors have been shown to reduce aortic atherosclerotic lesions in apoE-/- mice, an effect that occurred independently of cholesterol lowering.[9] This suggests that SQS inhibitors may possess direct anti-inflammatory and anti-atherosclerotic properties.

Antimicrobial Applications

The sterol biosynthesis pathway is conserved across eukaryotes, but with different end products. In fungi, the primary sterol is ergosterol, not cholesterol. Potent SQS inhibitors like the zaragozic acids are effective at inhibiting fungal ergosterol synthesis, making them powerful fungicidal compounds.[13][14] This dual activity against both cholesterol and ergosterol synthesis opens avenues for developing broad-spectrum antimicrobial agents.[8][13]

The Therapeutic Window: Safety, Toxicity, and Translational Challenges

The Isoprenoid Question: A Key Advantage Over Statins?

A significant theoretical advantage of SQS inhibitors is the potential for reduced myotoxicity. Statin-induced myopathy is thought to be related, in part, to the depletion of downstream isoprenoids essential for muscle cell function.[6] Since SQS inhibition spares the synthesis of FPP and other upstream isoprenoids, it is not expected to cause this type of toxicity.[6] Animal studies have supported this, showing that SQS inhibitors do not cause myotoxicity and can even decrease statin-induced myotoxicity when co-administered.[6]

On-Target and Off-Target Toxicities

Despite the promising safety profile regarding myotoxicity, the clinical development of SQS inhibitors has been hampered by hepatotoxicity.[6] The precise mechanism is not fully understood but may relate to the accumulation of upstream intermediates like FPP.[5][6] Additionally, historical precedents with other downstream cholesterol synthesis inhibitors, such as triparanol which caused cataracts, necessitate careful long-term toxicity screening for any new agents in this class.[3]

Insights from Human Genetics: Squalene Synthase Deficiency

Rare genetic disorders offer a window into the biological importance of an enzyme. Squalene synthase deficiency, caused by mutations in the FDFT1 gene, is a severe autosomal recessive disorder. The few diagnosed individuals present with profound multi-system phenotypes, including facial dysmorphism, brain malformations, and severe intellectual disability, highlighting the essential role of the pathway's end-products during development.[7]

Methodologies for Evaluating SQS Inhibitors: A Technical Workflow

A robust and logical workflow is essential for the preclinical and clinical evaluation of novel SQS inhibitors. This process validates the mechanism of action, efficacy, and safety of candidate molecules.

Protocol: In Vitro SQS Enzymatic Activity Assay

-

Objective : To determine the direct inhibitory potential (e.g., IC₅₀) of a compound on SQS enzyme activity.

-

Methodology :

-

Source of Enzyme : Utilize microsomal fractions isolated from rat liver or use recombinant human SQS expressed in a suitable system (e.g., E. coli, insect cells).

-

Substrate : Use a radiolabeled substrate, typically [³H]FPP or [¹⁴C]FPP.

-

Reaction : Incubate the enzyme source with the radiolabeled FPP, NADPH, and varying concentrations of the test inhibitor in a suitable buffer system.

-

Extraction : After incubation, stop the reaction and extract the lipid-soluble product, [³H]squalene, using an organic solvent like hexane or chloroform/methanol.

-

Quantification : Measure the radioactivity of the extracted squalene using liquid scintillation counting.

-

Analysis : Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

-

-

Causality & Validation : This assay directly measures the interaction between the inhibitor and the target enzyme, independent of cellular uptake or metabolism. Including a known SQS inhibitor (e.g., zaragozic acid) as a positive control validates the assay's performance.

Protocol: Cellular Cholesterol Synthesis Assay

-

Objective : To confirm that the compound inhibits cholesterol synthesis in a cellular context.

-

Methodology :

-

Cell Line : Use a relevant cell line, such as HepG2 (human hepatoma cells), which actively synthesizes cholesterol.

-

Treatment : Culture cells in a lipid-depleted serum medium to maximize endogenous synthesis. Treat cells with varying concentrations of the test inhibitor.

-

Metabolic Labeling : Add a radiolabeled precursor, such as [¹⁴C]acetate, to the culture medium.

-

Lipid Extraction : After incubation, wash the cells and perform a total lipid extraction (e.g., using the Folch method).

-

Separation & Quantification : Separate the different lipid classes (cholesterol, fatty acids, triglycerides) using thin-layer chromatography (TLC). Scrape the bands corresponding to cholesterol and quantify the incorporated radioactivity via scintillation counting.

-

-

Causality & Validation : This assay confirms that the compound is cell-permeable and effectively inhibits the downstream production of cholesterol from an early precursor. A decrease in radiolabeled cholesterol with a concurrent lack of effect on fatty acid synthesis demonstrates specific inhibition of the sterol pathway.

Workflow: Preclinical In Vivo Efficacy and Safety Assessment

Conclusion and Future Directions

Inhibition of squalene synthase presents a compelling, mechanistically distinct strategy for managing hypercholesterolemia and potentially for treating cancer and inflammatory diseases. The key advantage lies in its targeted position within the isoprenoid pathway, which may translate to a better safety profile concerning muscle-related side effects compared to statins. However, the hepatotoxicity observed with past clinical candidates remains a significant hurdle that must be overcome through medicinal chemistry and a deeper understanding of the underlying toxicological mechanisms. Future research should focus on developing SQS inhibitors with improved pharmacokinetic and safety profiles. Furthermore, exploring the role of SQS inhibition in oncology, particularly in combination with therapies that induce oxidative stress, could unlock new and powerful anti-cancer strategies.

References

-

Do, R., Kiss, R. S., Gaudet, D., & Engert, J. C. (2009). Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway. Clinical Genetics, 75(1), 19-29. [Link]

-

Davidson, M. H. (2002). Squalene synthase inhibitors: clinical pharmacology and cholesterol-lowering potential. Expert Opinion on Investigational Drugs, 11(10), 1387-1396. [Link]

-

Tansey, T. R., & Shechter, I. (2000). Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1529(1-3), 49-62. [Link]

-

Patsnap Synapse. (2024). What are SQS inhibitors and how do they work?. Patsnap. [Link]

-

Bergstrom, J. D., Dufresne, C., Bills, G. F., Nallin-Omstead, M., & Byrne, K. (1995). Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase. Annual Review of Microbiology, 49, 607-639. [Link]

-

Pratiwi, R., Tandi, J., & Indrawan, I. (2022). The Role of Squalene in the Prevention of Atherosclerosis through its LDL-Reducing Effects: A Review. International Journal of Scientific and Academic Research, 1(4), 133-142. [Link]

-

Leontidis, C. S., & Gkoulgkountina, M. (2018). Squalene Synthase Inhibitors: An Update on the Search for New Antihyperlipidemic and Antiatherosclerotic Agents. Current Medicinal Chemistry, 25(33), 4058-4085. [Link]

-

Tsai, J., & Chait, A. (2009). Squalene Synthase Inhibitor Lapaquistat Acetate. Circulation, 119(16), e474-e476. [Link]

-

Perez, D. F., & Sil, R. (2024). Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis. International Journal of Molecular Sciences, 25(5), 2933. [Link]

-

Vallian, S., & Gounaris, K. (2003). Squalene synthase inhibitors. British Journal of Pharmacology, 138(5), 871-873. [Link]

-

Chan, P., Hong, H.-J., & Chien, J.-T. (2022). The Efficacy of Squalene in Cardiovascular Disease Risk—A Systematic Review. Nutrients, 14(23), 5068. [Link]

-

Hemmerlin, A., & Bach, T. J. (2000). Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. Plant Physiology, 124(2), 653-664. [Link]

-

Charlton-Menys, V., & Durrington, P. N. (2007). Squalene synthase inhibitors. Expert Opinion on Investigational Drugs, 16(11), 1839-1849. [Link]

-

Tang, Y., Zhu, P., & Li, J. (2024). Ferroptosis in diabetic retinopathy: from pathogenic mechanisms to translational prospects. Cell Communication and Signaling, 22(1), 1-17. [Link]

-

Rosenson, R. S. (2004). Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia. Current Opinion in Cardiology, 19(4), 382-388. [Link]

-

M-CSA. (n.d.). Squalene synthase. Mechanism and Catalytic Site Atlas. Retrieved February 8, 2024, from [Link]

-

Amin, D., Gustafson, S., & Weinacht, J. (1995). Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents. Current Medicinal Chemistry, 2(1), 1-18. [Link]

-

Wikipedia. (2023, December 28). Farnesyl-diphosphate farnesyltransferase. [Link]

-

Wikipedia. (2023, May 22). Zaragozic acid. [Link]

-

Bergstrom, J. D., Dufresne, C., Bills, G. F., Nallin-Omstead, M., & Byrne, K. (1995). DISCOVERY, BIOSYNTHESIS, AND MECHANISM OF ACTION OF THE ZARAGOZIC ACIDS: Potent Inhibitors of Squalene Synthase. Annual Review of Microbiology, 49, 607-639. [Link]

-

Liu, C. I., Jeng, W. Y., & Oldfield, E. (2012). Binding Modes of Zaragozic Acid A to Human Squalene Synthase and Staphylococcal Dehydrosqualene Synthase. Biochemistry, 51(15), 3127-3130. [Link]

Sources

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 3. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis [mdpi.com]

- 8. What are SQS inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. annualreviews.org [annualreviews.org]

Technical Guide: Interpreting the Certificate of Analysis for Lapaquistat-d9 Acetate

Executive Summary

This guide provides a comprehensive technical framework for interpreting the Certificate of Analysis (CoA) for Lapaquistat-d9 Acetate , a deuterated Stable Isotope Labeled (SIL) internal standard.[1] Lapaquistat (TAK-475) is a squalene synthase inhibitor originally developed for hypercholesterolemia management.[1][2] In modern bioanalysis, particularly LC-MS/MS, the d9-isotopolog serves as the critical reference standard for normalizing matrix effects and recovery variability.

This document moves beyond basic parameter listing to explain the causality behind CoA specifications, the mathematics of salt correction, and the protocols required to ensure data integrity in regulated environments (GLP/GCP).

Part 1: The Compound & Analytical Context

The Role of this compound

In quantitative bioanalysis, this compound is used to quantify Lapaquistat in biological matrices (plasma, serum, urine).[1] It functions as a Surrogate Analyte for the mass spectrometer.

-

Mechanism: Lapaquistat inhibits squalene synthase, the enzyme catalyzing the first committed step in cholesterol biosynthesis (FPP

Squalene).[3] -

Isotopic Labeling (d9): The "d9" designation typically indicates the replacement of nine hydrogen atoms with deuterium, most commonly on the tert-butyl moiety. This placement is strategic: it provides a mass shift of +9 Da, sufficient to avoid isotopic overlap with the natural abundance envelope of the analyte (M+0, M+1, M+2), while avoiding exchangeable positions (like -OH or -NH) that would lead to label loss in aqueous solvents.[1]

-

Salt Form (Acetate): The acetate salt is often chosen to improve the solubility profile of the benzoxazepine core or to enhance stability during lyophilization.

The "Triangle of Integrity" for Internal Standards

When reviewing the CoA, three parameters define the standard's fitness for purpose:

-

Chemical Purity: Is it the correct molecule?

-

Isotopic Enrichment: Is it sufficiently labeled to avoid "cross-talk" (unlabeled d0 contribution)?

-

Stoichiometry: What is the exact ratio of salt to free base?

Part 2: Decoding the Certificate of Analysis

A CoA for this compound is not just a pass/fail document; it is a calibration tool.[1] Below is the technical breakdown of critical sections.

Identity & Stoichiometry

-

Test:

H-NMR (Proton Nuclear Magnetic Resonance). -

Critical Insight: The NMR spectrum serves two purposes. First, it confirms the structure. Second, and more importantly for the analyst, it quantifies the Acetate Content .

-

Why it matters: Commercial salts are rarely perfect 1:1 stoichiometric complexes. They may contain excess acetic acid or be a non-stoichiometric solvate. The CoA must explicitly state the % Acetate or the Molar Ratio .

-

Risk:[4] Assuming a theoretical 1:1 MW without checking the CoA can introduce a systematic error of 5-10% in your stock solution concentration.

-

Isotopic Purity (Enrichment)[1]

-

Test: HR-MS (High-Resolution Mass Spectrometry) or SIM-MS.[1]

-

Specification: Typically

isotopic enrichment. -

The "d0 Contribution" Check: The most critical value on the CoA is the percentage of d0 (unlabeled Lapaquistat) remaining in the material.

-

Threshold: FDA/EMA guidelines (ICH M10) require that the IS does not interfere with the analyte. If the CoA shows 0.5% d0, and you spike the IS at a high concentration, that 0.5% becomes a "phantom analyte" signal, artificially inflating your LLOQ (Lower Limit of Quantitation).

-

Chemical Purity[1]

-

Test: HPLC-UV (usually at 254 nm or 210 nm).[1]

-

Specification: Chromatographic purity (Area %).

-

Insight: This value represents the % of the signal that is Lapaquistat-d9 relative to related impurities (synthesis byproducts). It does not account for water or salt content.

Part 3: Critical Calculations (The "Expertise" Pillar)

To prepare a precise stock solution, you must calculate the Mass Correction Factor (MCF) . This is where most analytical errors originate.

The Variables (Representative Data)

-

MW Free Base (d9):

g/mol (Theoretical)[1] -

MW Acetate Salt (d9):

g/mol (Theoretical 1:1)[1] -

CoA Reported Chemical Purity:

(Chromatographic)[1] -

CoA Reported Water Content:

(Karl Fischer)[1] -

CoA Reported Acetate Content:

(via NMR/Ion Chromatography)[1]

The Calculation Protocol

Do not use the ratio of theoretical molecular weights. Use the As-Is purity from the CoA.

[1]Where the Purity Factor accounts for everything that is not the Lapaquistat-d9 free base:

graphic Purity

\text{Purity Factor}Note: If the CoA provides an "Assay % (as is)" value determined by qNMR, use that value directly. If not, derive it as above.

Part 4: Visualization of Workflows

CoA Generation & Release Workflow

This diagram illustrates the rigorous validation process required to generate the CoA for a stable isotope standard.

Caption: Figure 1. The Quality Control lifecycle for this compound, ensuring identity, purity, and stoichiometry before CoA release.

LC-MS/MS Quantitation Principle

This diagram demonstrates why the d9-IS is essential for compensating matrix effects.

Caption: Figure 2. Co-elution of Analyte and IS ensures that matrix suppression affects both equally, allowing the ratio to correct the final result.

Part 5: Experimental Protocol - Stock Solution Preparation

Objective: Prepare a

Prerequisites:

-

This compound Reference Standard.[1]

-

Solvent: Methanol (HPLC Grade) or DMSO (if solubility is limited in MeOH).[1] Acetates are generally soluble in MeOH.

-

Calibrated Analytical Balance (5-place readability).

Procedure:

-

Equilibration: Allow the vial to reach room temperature (approx. 30 mins) before opening to prevent condensation (acetates can be hygroscopic).

-

Weighing: Weigh approximately

of the solid into a tared glass weighing boat. Record the exact mass (e.g., -

Calculation: Calculate the target volume of solvent required to achieve

free base concentration. -

Dissolution: Transfer the solid to a volumetric flask or amber glass vial. Add the calculated volume of solvent (gravimetric addition is preferred for highest accuracy: Mass of Solvent = Volume

Density). -

Sonication: Sonicate for 5 minutes to ensure complete dissolution.

-

Storage: Aliquot into small volumes (e.g., 100

L) and store at

Self-Validating Check:

Inject the stock solution onto the LC-MS system. Monitor the "Cross-Signal" channel (the transition for the unlabeled analyte). The peak area in the unlabeled channel should be

References

-

ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5] [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1] [Link]

-

Miki, T., et al. (2002).[1][6] Effect of TAK-475, a squalene synthase inhibitor, on biosynthesis of cholesterol and triglyceride in HepG2 cells. Journal of Lipid Research. [Link][1]

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).[1] [Link]

Sources

- 1. Lapaquistat - Wikipedia [en.wikipedia.org]

- 2. Mevalonate Kinase Deficiency and Squalene Synthase Inhibitor (TAK-475): The Balance to Extinguish the Inflammation [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profiling of Lapaquistat Acetate (TAK-475): Mechanistic Efficacy and Hepatotoxic Liability

[1]

Executive Summary

Lapaquistat Acetate (TAK-475) represents a pivotal case study in lipid-modulating drug discovery.[1] As a potent Squalene Synthase Inhibitor (SSI) , it was designed to lower LDL-C without the myotoxic risks associated with HMG-CoA reductase inhibitors (statins).[1][2] While it demonstrated robust efficacy in in vitro models, its late-stage clinical failure due to hepatotoxicity highlights the critical importance of predictive toxicology.

This technical guide outlines the core in vitro workflows required to characterize TAK-475. It moves beyond standard efficacy assays to focus on the mechanistic decoupling of cholesterol synthesis from upstream isoprenoid accumulation—the precise phenomenon that defined the drug's safety profile.

Mechanistic Foundation: The Squalene Synthase Checkpoint

To design valid in vitro assays for TAK-475, one must understand its intervention point.[1] Unlike statins, which block the pathway early at HMG-CoA reductase, TAK-475 inhibits Squalene Synthase (SQS) .[1]

-

Primary Mechanism: Inhibition of the reductive dimerization of Farnesyl Diphosphate (FPP) to Squalene.[1]

-

Intended Benefit: Sparing the synthesis of non-sterol isoprenoids (Ubiquinone/CoQ10, Dolichol) to prevent myopathy.[1]

-

Unintended Consequence: Intracellular accumulation of FPP, which is diverted into Farnesol (FOH) and Geranylgeranyl Diphosphate (GGPP) .[1][2]

Pathway Visualization

The following diagram illustrates the specific blockade by TAK-475 and the resulting metabolic shunt that must be monitored in toxicity assays.

Figure 1: TAK-475 inhibits SQS, blocking Squalene formation while sparing CoQ10.[1] Note the upstream accumulation of FPP/Farnesol.

Experimental Systems & Reagents

Compound Handling

Lapaquistat acetate is a prodrug .[1] In in vivo systems, it is rapidly hydrolyzed to its active acid metabolite, T-91485 (TAK-475 M-I) .[1]

-

For Cell-Free Assays (Enzymatic): You must use the active metabolite T-91485 .[1] The acetate prodrug will be inactive against purified SQS.[1]

-

For Whole-Cell Assays (HepG2, Hepatocytes): Both TAK-475 and T-91485 can be used, as hepatocytes express carboxylesterases.[1] However, using T-91485 reduces variability caused by hydrolysis rates.[1]

Cell Models

| Model System | Application | Rationale |

| HepG2 Cells | Efficacy Screening | High expression of LDL receptors; standard for cholesterol synthesis inhibition.[1] |

| Primary Human Hepatocytes (PHH) | Toxicity & Metabolism | Essential for evaluating the "Farnesol Hypothesis" and CYP-mediated clearance.[1] |

| THP-1 Monocytes | Inflammation/Prenylation | Used to study the impact of FPP/GGPP accumulation on inflammatory cytokine release (IL-1β).[1][2][3] |

Key In Vitro Protocols

Protocol A: De Novo Cholesterol Synthesis Inhibition

Objective: Determine the IC50 of TAK-475/T-91485 by measuring the incorporation of radiolabeled precursors into cholesterol.[1]

Methodology:

-

Seeding: Plate HepG2 cells at

cells/well in 6-well plates. Culture in DMEM + 10% LPDS (Lipoprotein-Deficient Serum) for 24 hours to upregulate the cholesterol pathway.[1] -

Treatment: Treat cells with T-91485 (0.1 nM – 10 µM) for 4 hours.[1]

-

Labeling: Add

(1 µCi/mL) for the final 2 hours of incubation.-

Note: Use acetate rather than mevalonate to capture the full pathway flux, though mevalonate is acceptable if focusing strictly downstream of HMGCR.

-

-

Extraction: Wash cells with cold PBS. Lyse in 0.1 N NaOH. Saponify lipids with ethanolic KOH at 75°C for 2 hours.

-

Separation: Extract non-saponifiable lipids with petroleum ether. Separate cholesterol via Thin Layer Chromatography (TLC) using hexane:diethyl ether:acetic acid (80:20:1).[1]

-

Quantification: Scrape the cholesterol band and quantify radioactivity via liquid scintillation counting.

Validation Criteria:

-

Control: Statins (e.g., Atorvastatin) should be used as a positive control.[1]

-

Expected IC50: T-91485 should exhibit an IC50 of ~110–150 nM in this system.[1]

Protocol B: Hepatotoxicity & Farnesol Accumulation

Objective: Test the hypothesis that SQS inhibition causes toxic accumulation of upstream isoprenoids (Farnesol).[1][2]

Methodology:

-

Culture: Sandwich-cultured Primary Human Hepatocytes (PHH) are preferred to maintain metabolic competence.[1]

-

Dosing: Incubate with supratherapeutic concentrations of T-91485 (1 µM – 100 µM) for 24–48 hours.

-

Endpoint 1 (Cytotoxicity): Measure LDH release and ATP depletion (CellTiter-Glo).[1]

-

Endpoint 2 (Metabolite Profiling):

-

Lyse cells in methanol/water.

-

Analyze intracellular FPP and Farnesol (FOH) levels via LC-MS/MS.

-

Critical Step: FPP is unstable; samples must be processed immediately on ice.[1]

-

-

Endpoint 3 (Apoptosis): Caspase-3/7 activity assay.

Data Interpretation:

-

Toxicity in this assay often correlates with a >5-fold increase in intracellular Farnesol .

-

Unlike statins, TAK-475 should not rescue toxicity with the addition of Mevalonate (since the block is downstream).[1]

Data Analysis & Reference Values

The following table summarizes validated in vitro parameters for Lapaquistat Acetate and its active metabolite.

| Parameter | Compound Form | Test System | Reference Value |

| SQS Inhibition (IC50) | T-91485 (Active) | HepG2 Cells | 152 nM |

| SQS Inhibition (IC50) | T-91485 (Active) | Primary Hepatocytes | 110 nM |

| LDL-R Upregulation | TAK-475 (Prodrug) | HepG2 Cells | 2.5-fold @ 1 µM |

| Hepatotoxicity Threshold | T-91485 | Primary Hepatocytes | >10 µM (donor dependent) |

| Metabolic Stability | TAK-475 | Human Plasma |

Safety & Toxicology: The "Farnesol Hypothesis"

The discontinuation of Lapaquistat Acetate was driven by hepatic safety signals (ALT elevations).[1][2][4] In vitro studies are critical for understanding this failure mode.

The Mechanism of Failure

While statins deplete all downstream isoprenoids, SQS inhibitors cause a "damming" effect.

-

Blockade: SQS inhibition prevents FPP

Squalene.[1] -

Accumulation: FPP levels rise.

-

Shunt: Excess FPP is dephosphorylated to Farnesol (FOH) .[1][2]

-

Toxicity: High concentrations of FOH are pro-apoptotic and can disrupt mitochondrial membranes.

Experimental Proof: To validate this in your lab, co-treat hepatocytes with TAK-475 and a Farnesyltransferase Inhibitor (FTI) .[1] If toxicity increases or persists despite blocking protein prenylation, the toxicity is likely driven by the free alcohol (Farnesol) rather than prenylated proteins.[1]

References

-

Nishimoto, T., et al. (2003).[1][2][5] Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro.[1][2][5][6][7][8] British Journal of Pharmacology, 139(5), 911–918.[1]

-

Stein, E. A., et al. (2011).[1][2] Lapaquistat Acetate: Development of a Squalene Synthase Inhibitor for the Treatment of Hypercholesterolemia.[2][4][9][10] Circulation, 123(18), 1963–1973.[1]

-

Miki, T., et al. (2002).[1][2][5] Synthesis of Novel 4,1-Benzoxazepine Derivatives as Squalene Synthase Inhibitors and Their Inhibitions of Cholesterol Synthesis.[1][5] Journal of Medicinal Chemistry, 45(20), 4571–4580.[1]

-

Shiomi, M., et al. (2008).[1][9] Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions.[1][9] British Journal of Pharmacology, 154(5), 949–957.[1][9]

-

Takeda Pharmaceutical Company. (2008).[1] Takeda Discontinues Development of TAK-475, A Squalene Synthase Inhibitor.[1][2] Takeda Press Release.

Sources

- 1. Lapaquistat - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory and cytoprotective effects of a squalene synthase inhibitor, TAK-475 active metabolite-I, in immune cells simulating mevalonate kinase deficiency (MKD)-like condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Lapaquistat in Biological Matrices using Lapaquistat-d9 Acetate as Internal Standard

Executive Summary & Scientific Rationale

This application note details a rigorous protocol for the quantification of Lapaquistat , a potent squalene synthase inhibitor, in human plasma using Lapaquistat-d9 Acetate as a stable isotope-labeled internal standard (SIL-IS).[1]

Lapaquistat acetate (TAK-475) functions by inhibiting the conversion of farnesyl diphosphate (FPP) to squalene, a rate-limiting step in cholesterol biosynthesis.[1][2] Accurate quantification of the parent prodrug is critical in pharmacokinetic (PK) profiling to assess absorption, esterase hydrolysis rates, and conversion to its active acid metabolite.[1]

Why this compound?

The use of the deuterated acetate salt (Lapaquistat-d9) addresses three critical bioanalytical challenges inherent to this lipophilic molecule:

-

Matrix Effect Compensation: Lapaquistat is highly lipophilic (LogP > 4), making it prone to phospholipid suppression in ESI+ mode.[1] The co-eluting -d9 isotopolog experiences identical ionization suppression, normalizing the signal response.[1]

-

Extraction Recovery: The structural identity between the analyte and IS ensures that variability during protein precipitation or liquid-liquid extraction (LLE) is perfectly tracked.[1]

-

Carrier Effect: High-purity SIL-IS can act as a carrier to prevent non-specific binding (adsorption) of the analyte to glass and plastic surfaces at low concentrations (sub-nanomolar range).[1]

Mechanism of Action & Pathway Context[3]

Understanding the biological target is essential for interpreting PK/PD correlations.[1] Lapaquistat intervenes downstream of HMG-CoA reductase, theoretically reducing cholesterol without depleting non-sterol isoprenoids (like CoQ10).[1]

Figure 1: Cholesterol biosynthesis pathway highlighting the specific inhibition point of Lapaquistat at Squalene Synthase.[1]

Materials and Reagents

-

Analyte: Lapaquistat Acetate (Reference Standard, >99% purity).[1]

-

Internal Standard: this compound (Isotopic purity >99 atom % D).[1]

-

Note: The "d9" label typically refers to a deuterated tert-butyl group, which is metabolically stable and non-exchangeable.[1]

-

-

Matrix: Drug-free human plasma (K2EDTA).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

Experimental Protocol

Stock Solution Preparation[1]

-

Lapaquistat Stock (1 mg/mL): Dissolve in DMSO. Avoid pure water due to low solubility.[1]

-

IS Stock (1 mg/mL): Dissolve this compound in DMSO.

-

Working Solutions: Dilute stocks in 50:50 ACN:Water to minimize solvent shock during spiking.[1]

Sample Preparation (Protein Precipitation)

While LLE provides cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput PK studies if sensitivity requirements are met.[1]

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

-

IS Addition: Add 20 µL of Working IS solution (e.g., 500 ng/mL Lapaquistat-d9).[1]

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Rationale: Acidified ACN aids in disrupting protein binding and ensures the analyte remains in the ionized state.

-

-

Agitation: Vortex for 2 minutes at high speed.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% FA).

-

Critical Step: Diluting the organic supernatant with water improves peak shape on early eluting C18 gradients.[1]

-

LC-MS/MS Conditions[1][6]

Chromatography (UHPLC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 45°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 30 | Initial Hold |

| 0.50 | 30 | Loading |

| 2.50 | 95 | Elution |

| 3.50 | 95 | Wash |

| 3.60 | 30 | Re-equilibration |

| 5.00 | 30 | End of Run |

Mass Spectrometry (ESI+)

-

Ionization: Electrospray Positive (ESI+).[1]

-

Source Temp: 500°C.

-

Capillary Voltage: 2.5 kV.[1]

-

Detection: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions (Optimization Required): Note: Exact transitions depend on the specific fragmentation of the acetate salt form in-source. The values below are theoretical starting points based on the [M+H]+ of the parent free base.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lapaquistat | 603.2 | 328.1 | 30 | 25 |

| Lapaquistat-d9 | 612.2 | 337.1 | 30 | 25 |

-

Technical Note: The transition 603.2 -> 328.1 typically corresponds to the cleavage of the benzoxazepine core.[1] The IS transition (612.2) assumes the +9 mass shift is retained in the product ion fragment (e.g., on the t-butyl moiety).[1] Always perform a product ion scan on your specific lot of IS to confirm the fragment retains the deuterium label.

Analytical Workflow Visualization

Figure 2: Step-by-step bioanalytical workflow from plasma extraction to data quantification.

Method Validation & Troubleshooting

This method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .[1]

Critical Validation Parameters[1][7][8]

-

Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention time of Lapaquistat or the IS.

-

Acceptance: Interference < 20% of LLOQ response.[1]

-

-

Cross-Talk (Signal Contribution):

-

Matrix Effect: Calculate the Matrix Factor (MF) for both analyte and IS.

Common Pitfalls[1]

-

Deuterium Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than the non-deuterated parent on C18 columns.[1] Ensure the retention time shift is minimal (< 0.05 min) to ensure both experience the same matrix suppression.

-

Hydrolysis: Lapaquistat Acetate is a prodrug.[1] Plasma esterases may convert it to the acid metabolite during sample handling.[1]

References

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][4][5] (2018).[1][4] [Link]

-

Stein, E. A., et al. "Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia."[1] Circulation 123.18 (2011): 1974-1985.[1] [Link][1]

-

PubChem. Lapaquistat Acetate (Compound Summary). National Library of Medicine.[1] [Link][1]

-

International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[1] (2022).[1] [Link]

Sources

A Robust and Validated LC-MS/MS Method for the High-Throughput Quantitative Analysis of Lapaquistat in Human Plasma Using a Stable Isotope-Labeled Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract